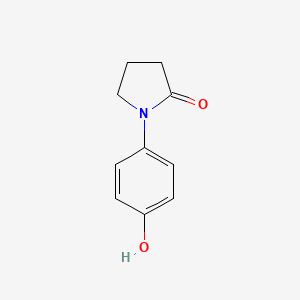

1-(4-Hydroxyphenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h3-6,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDDUQHZILCAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354870 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-07-9 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)pyrrolidin-2-one, a notable derivative of the versatile pyrrolidone scaffold, is a compound of significant interest in medicinal chemistry and materials science. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting its importance in drug discovery.[1] This guide provides an in-depth exploration of the synthesis and detailed characterization of this compound. We will delve into established synthetic methodologies, offering a comparative analysis of their advantages and mechanistic underpinnings. Furthermore, a comprehensive overview of the analytical techniques essential for structural elucidation and purity assessment will be presented, complete with expected data and interpretations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and application of novel pyrrolidone-based molecules.

Introduction: The Significance of the Pyrrolidone Core

The 2-pyrrolidone, or γ-lactam, is a five-membered heterocyclic ring that serves as a foundational structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[2] Its prevalence in drug discovery underscores the privileged nature of this scaffold, which is found in over 20 FDA-approved drugs.[1] The unique physicochemical properties of the pyrrolidone ring, including its hydrogen bonding capabilities and conformational rigidity, contribute to its ability to interact with biological targets with high affinity and specificity. The incorporation of a 4-hydroxyphenyl group at the 1-position introduces a phenolic moiety, which can further modulate the compound's biological activity and pharmacokinetic profile.

Strategic Synthesis of this compound

The formation of the C-N bond between the pyrrolidin-2-one nitrogen and the 4-hydroxyphenyl ring is the cornerstone of synthesizing the target molecule. Several powerful cross-coupling methodologies can be employed for this purpose, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a revolutionary method for constructing carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction provides an efficient route to N-aryl lactams.[3][4]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) complexes can be used directly, it is often more convenient to generate them in situ from Pd(II) precursors like Pd(OAc)₂.

-

Ligand: The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are known to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and efficiency.[5] These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[5]

-

Base: A non-nucleophilic base is required to deprotonate the pyrrolidin-2-one, forming the corresponding amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). Weaker bases like K₂CO₃ can also be used, though they may require higher reaction temperatures or longer reaction times.[6]

-

Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in this transformation. The phenolic hydroxyl group may require protection (e.g., as a methoxy or silyl ether) depending on the specific reaction conditions and the chosen base to prevent side reactions.

Detailed Experimental Protocol (Illustrative):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq), pyrrolidin-2-one (1.2 eq), Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Add a dry, aprotic solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[7] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it can be a viable alternative, particularly when palladium-based methods are not suitable.[7][8]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Copper Catalyst: Traditionally, copper powder or copper(I) salts (e.g., CuI) are used in stoichiometric or catalytic amounts.[7] The use of soluble copper catalysts supported by ligands can improve reaction efficiency.[7]

-

Base: A strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.

-

Ligand: The addition of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow for milder conditions.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or nitrobenzene are commonly used to achieve the necessary high reaction temperatures.[7]

Detailed Experimental Protocol (Illustrative):

-

In a reaction vessel, combine 4-iodophenol (1.0 eq), pyrrolidin-2-one (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add a high-boiling polar aprotic solvent such as DMF.

-

If desired, add a ligand such as 1,10-phenanthroline (0.2 eq).

-

Heat the mixture to a high temperature (typically 140-180 °C) and monitor the reaction's progress.

-

After completion, cool the reaction mixture and dilute it with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the residue by column chromatography or recrystallization.

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [9] |

| Molecular Weight | 177.20 g/mol | [9] |

| Melting Point | 174-176 °C (for a related methyl-substituted analog) |

Note: The melting point of the specific title compound may vary. The provided value is for a structurally similar compound and serves as an estimate.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Pyrrolidone Protons: Three distinct multiplets corresponding to the three methylene groups of the pyrrolidone ring. The protons adjacent to the nitrogen will be shifted downfield compared to the others.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.

-

Pyrrolidone Carbons: Three signals corresponding to the methylene carbons of the pyrrolidone ring.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the amide carbonyl group.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C Stretches: Several absorption bands in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).

-

Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural confirmation.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of the final compound.

Safety and Handling

Appropriate safety precautions must be taken when handling all chemicals.[10]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[10]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse immediately with plenty of water.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Potential Applications

Derivatives of this compound and related structures have shown potential in various areas of drug discovery. For instance, substituted pyrrolidines are known to act as selective antagonists at NMDA receptor subtypes and as potent inhibitors of monoamine transporters.[12][13] The phenolic hydroxyl group provides a handle for further functionalization, allowing for the generation of libraries of compounds for screening against various biological targets.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Buchwald-Hartwig amination and Ullmann condensation represent two robust synthetic strategies for its preparation. A multi-technique approach to characterization, including NMR, IR, and MS, is essential for unambiguous structural confirmation and purity assessment. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this valuable chemical entity for further investigation in drug discovery and materials science.

References

- 1-(4-Hydroxyphenyl)-5-methylpyrrolidin-2-one. BU CyberSec Lab.

- SAFETY D

- SAFETY D

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

-

3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. fishersci.ca [fishersci.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxyphenyl)pyrrolidin-2-one

Introduction

1-(4-Hydroxyphenyl)pyrrolidin-2-one, a member of the N-aryl substituted γ-lactam family, represents a scaffold of significant interest in medicinal chemistry and drug development. The presence of both a polar lactam ring and a phenolic hydroxyl group imparts a unique combination of properties that can influence its biological activity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted values, data from structurally related compounds, and detailed, field-proven experimental protocols for its full characterization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further characterization.

-

IUPAC Name: this compound

-

Synonyms: N-(4-hydroxyphenyl)-γ-butyrolactam, 1-(4-hydroxyphenyl)-2-pyrrolidinone[1]

-

CAS Number: 7517-07-9[1]

-

Molecular Formula: C₁₀H₁₁NO₂[1]

-

Molecular Weight: 177.20 g/mol [1]

Structure:

Caption: 2D structure of this compound.

Physicochemical Parameters

The interplay of a compound's physical and chemical properties governs its behavior in both in vitro and in vivo systems. The following table summarizes key predicted and theoretical values for this compound. It is crucial to note that these are computational estimates and experimental verification is paramount.

| Property | Predicted/Theoretical Value | Significance in Drug Development |

| Melting Point (°C) | Not available (solid at room temp.) | Purity assessment, solid-state stability, and formulation development. |

| Boiling Point (°C) | Not available | Relevant for purification and stability at high temperatures. |

| Water Solubility | Predicted to be sparingly soluble | Affects dissolution rate, bioavailability, and formulation options. |

| pKa | ~10 (phenolic hydroxyl) | Influences solubility, absorption, and interaction with biological targets at different pH values. |

| LogP (Octanol/Water) | ~1.0 (predicted)[2] | A measure of lipophilicity, impacting membrane permeability, protein binding, and metabolism. |

| Polar Surface Area (PSA) | 49.3 Ų | Influences membrane permeability and oral bioavailability. |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized and validated methods must be employed. The following section details robust protocols for the experimental determination of the key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental property for assessing purity. A sharp melting range is indicative of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique.

Protocol: Capillary Melting Point Determination (USP <741> Method)

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Load the sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the expected melting point. If unknown, a preliminary rapid heating can estimate the approximate range.

-

Set the heating ramp rate to 1 °C/minute for an accurate determination.

-

-

Measurement:

-

Insert the capillary tube into the apparatus.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire solid has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Rationale: Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation:

-

Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Accurately weigh an excess amount of this compound into separate vials for each buffer.

-

-

Equilibration:

-

Add a precise volume of the respective buffer to each vial.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is a key indicator of a drug's ability to cross biological membranes. The shake-flask method, as described in OECD Guideline 107, is a standard procedure for its determination.

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Caption: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

Expected ¹H NMR Spectral Features:

-

Aromatic Region (δ 6.5-8.0 ppm): Two doublets corresponding to the protons on the hydroxyphenyl ring, showing an AA'BB' splitting pattern.

-

Aliphatic Region (δ 2.0-4.0 ppm): Three multiplets corresponding to the three methylene groups of the pyrrolidinone ring. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

-

Phenolic Proton (δ ~9-10 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded.

-

Aliphatic Carbons: Three signals for the methylene carbons of the pyrrolidinone ring (δ 20-50 ppm).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

O-H Stretch (phenolic): A broad band around 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (amide/lactam): A strong, sharp band around 1680 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (phenolic): A band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 177.

-

Key Fragments: Fragmentation may involve the loss of the carbonyl group, cleavage of the pyrrolidinone ring, and fragmentation of the hydroxyphenyl moiety.

Stability Profile

The stability of a drug candidate under various conditions is a critical factor for its development and shelf-life.

Considerations for Stability Studies:

-

pH Stability: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of this compound should be assessed across a range of pH values.

-

Oxidative Stability: The phenolic hydroxyl group may be prone to oxidation. Studies in the presence of oxidative agents can provide insights into its degradation pathways.

-

Thermal Stability: The compound's stability at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.

-

Photostability: Exposure to light, particularly UV radiation, can lead to degradation. Photostability studies are essential for formulation and packaging design.

A typical stability study would involve storing the compound under controlled conditions (e.g., different temperatures, humidity levels, and light exposure) and monitoring its purity and the formation of any degradation products over time using a stability-indicating HPLC method.

Conclusion

This compound is a molecule with a rich set of physicochemical properties that are pivotal to its potential as a drug candidate. This guide has outlined the key parameters, provided detailed protocols for their experimental determination, and discussed the expected spectroscopic and stability profiles. While a comprehensive set of experimentally verified data is not yet available, the methodologies and theoretical considerations presented here provide a robust framework for the thorough characterization of this promising compound. Such characterization is an indispensable step in advancing our understanding and unlocking the full therapeutic potential of this and related N-aryl lactam structures.

References

-

BU CyberSec Lab. (n.d.). 91596-74-6 | 1-(4-Hydroxyphenyl)-5-methylpyrrolidin-2-one. Retrieved from [Link]

-

ChemSrc. (2025). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione | CAS#:10187-21-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone. PubChemLite. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2). Retrieved from [Link]

Sources

A Spectroscopic Guide to 1-(4-Hydroxyphenyl)pyrrolidin-2-one: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail the principles and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural confirmation of this molecule. The insights provided are aimed at researchers, scientists, and drug development professionals, offering a practical framework for spectroscopic data analysis.

Introduction

This compound is a derivative of pyrrolidinone, a five-membered lactam. The presence of the 4-hydroxyphenyl group introduces functionalities that can significantly influence its chemical and biological properties. Accurate structural elucidation is the cornerstone of any scientific investigation involving this compound, and a combination of spectroscopic techniques is essential for unambiguous characterization. This guide will walk through the expected spectroscopic signatures of this compound, providing a basis for its identification and purity assessment.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The key features of this compound include the pyrrolidinone ring, the amide functional group within the lactam, and the para-substituted hydroxyphenyl ring.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

A. ¹H NMR Spectroscopy

Methodology: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and recorded on a spectrometer operating at a frequency of 300-500 MHz. The choice of solvent is critical; for this compound, DMSO-d₆ is preferable as it can solubilize the compound and allows for the observation of the exchangeable phenolic hydroxyl proton.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidinone ring and the hydroxyphenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.4 | Doublet | 2H | Ar-H (ortho to N) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to OH) |

| ~3.8 | Triplet | 2H | -N-CH₂- (α-protons) |

| ~2.5 | Triplet | 2H | -CO-CH₂- (γ-protons) |

| ~2.1 | Quintet | 2H | -CH₂- (β-protons) |

Causality in Signal Assignment:

-

The broad singlet around 9.5 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can be concentration and temperature-dependent.

-

The aromatic region will display an AA'BB' system, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrogen atom of the pyrrolidinone ring are expected to be deshielded and appear at a lower field (~7.4 ppm) compared to the protons ortho to the electron-donating hydroxyl group (~6.8 ppm).

-

The methylene protons of the pyrrolidinone ring will exhibit specific splitting patterns due to coupling with adjacent protons. The α-protons next to the nitrogen are deshielded and appear as a triplet around 3.8 ppm. The γ-protons adjacent to the carbonyl group are also deshielded, appearing as a triplet around 2.5 ppm. The β-protons, coupled to both the α and γ protons, will appear as a quintet (or a multiplet) around 2.1 ppm.

B. ¹³C NMR Spectroscopy

Methodology: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide) |

| ~155 | Ar-C-OH |

| ~133 | Ar-C-N |

| ~121 | Ar-CH (ortho to N) |

| ~116 | Ar-CH (ortho to OH) |

| ~49 | -N-CH₂- (α-carbon) |

| ~31 | -CO-CH₂- (γ-carbon) |

| ~18 | -CH₂- (β-carbon) |

Expert Insights:

-

The carbonyl carbon of the lactam is significantly deshielded and appears at a characteristic downfield shift of around 175 ppm.

-

The aromatic carbons attached to the heteroatoms (oxygen and nitrogen) are also deshielded, with the carbon attached to the more electronegative oxygen appearing at a lower field.

-

The chemical shifts of the pyrrolidinone ring carbons are consistent with their proximity to the electron-withdrawing nitrogen and carbonyl groups.

II. Infrared (IR) Spectroscopy

Methodology: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum can be obtained from a solid sample using a KBr pellet or from a solution.

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=O, and C-N functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~1680 (strong) | C=O stretch | Amide (lactam) |

| 1610, 1510 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Amide |

| ~1230 | C-O stretch | Phenol |

Trustworthiness of the Data: The strong, sharp peak around 1680 cm⁻¹ is a highly reliable indicator of the carbonyl group in the five-membered lactam ring. The broadness of the O-H stretching band is due to hydrogen bonding.

III. Mass Spectrometry (MS)

Methodology: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For this compound, ESI would be a soft ionization technique that would likely show a strong molecular ion peak.

Data Interpretation: The mass spectrum will show the molecular ion peak and several fragment ions that are characteristic of the structure.

-

Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₁₀H₁₁NO₂) is approximately 177.08 g/mol . In ESI-MS, this would be observed as the [M+H]⁺ ion at m/z 178.09 or the [M-H]⁻ ion at m/z 176.07.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Authoritative Grounding: The fragmentation is expected to involve the loss of small neutral molecules from the pyrrolidinone ring and cleavage of the bond between the phenyl ring and the nitrogen atom. For instance, a fragment corresponding to the hydroxyphenyl isocyanate radical cation could be observed.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. This guide serves as a foundational reference for researchers working with this and related molecules, emphasizing the importance of a multi-technique approach to spectroscopic characterization.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 2-Pyrrolidinone. National Institute of Standards and Technology. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one

The pyrrolidin-2-one (γ-lactam) motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence highlights the importance of understanding the precise three-dimensional arrangement of its derivatives. This guide focuses on this compound, a compound of significant interest due to the combination of the versatile pyrrolidinone ring and a phenolic group, a key pharmacophore for various receptor interactions.

As a Senior Application Scientist, my objective is not merely to present a protocol but to provide a comprehensive framework for the structural elucidation of this molecule. We will explore the causality behind each experimental step, from synthesis to the final refined crystal structure. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven methodologies required for a robust and reliable crystallographic analysis.

Part 1: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. A flawed synthesis or inadequate purification will invariably hinder or prevent the growth of single crystals suitable for diffraction. For this compound, a common and effective synthetic strategy involves the condensation of 4-aminophenol with γ-butyrolactone.

Expertise in Action: Why this Synthetic Route?

This route is favored for its efficiency and the relatively straightforward purification of the final product. The reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water. Acetic acid often serves as both a solvent and a catalyst for the dehydration step.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (10.91 g, 0.1 mol) and γ-butyrolactone (9.47 g, 0.11 mol).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with constant stirring.

-

Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted 4-aminophenol.

-

Purification (Recrystallization): The quality of the final crystal structure is directly dependent on the purity of the starting material. Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals and dry them in a vacuum oven at 50 °C for 12 hours. The final product should be a white to off-white crystalline solid. Characterize the purified compound using NMR and Mass Spectrometry to confirm its identity and purity before proceeding.[2]

Part 2: The Art of Single Crystal Growth

Crystallization is often the most challenging and empirical step in X-ray crystallography.[3] The goal is to create a highly ordered, single crystal lattice by slowly transitioning the molecules from a disordered state (in solution) to a solid, ordered state.

Causality in Crystallization: The Importance of Slow Evaporation

For a molecule like this compound, with its polar hydroxyl and amide groups, solvents like ethanol, methanol, or ethyl acetate are excellent starting points. The slow evaporation technique is particularly effective. By allowing the solvent to evaporate over days or weeks, the concentration of the solute increases gradually, providing molecules with sufficient time to orient themselves into a thermodynamically stable crystal lattice. This slow process minimizes the formation of defects and polycrystalline aggregates.

Experimental Protocol: Single Crystal Growth via Slow Evaporation

-

Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature.

-

Monitoring: Observe the vial daily. High-quality, single crystals, often appearing as small, transparent prisms or needles, should form within a few days to two weeks.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for SC-XRD Analysis

The entire process, from crystal mounting to structure validation, follows a systematic and self-validating workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

This protocol is based on standard procedures used for small organic molecules, analogous to the analysis of related structures like 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione.[4]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker Kappa APEXII CCD). A preliminary set of frames is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using Mo Kα radiation (λ = 0.71073 Å).

-

Data Reduction: The raw diffraction images are processed using software like SAINT.[4] This integrates the intensities of the reflections, applies corrections for Lorentz and polarization effects, and performs a multi-scan absorption correction (e.g., using SADABS).[4]

-

Structure Solution: The structure is solved using direct methods or dual-space algorithms (e.g., with SHELXT). This step resolves the "phase problem" and provides an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL.[4] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON/checkCIF to ensure the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).

Part 4: In-depth Structural Interpretation

While a specific CIF for this compound is not publicly available, we can predict its key structural features based on known chemical principles and data from analogous structures.[4][5]

Anticipated Crystallographic Data

The following table presents plausible crystallographic data, templated from a closely related published structure.[4] This serves as an expert estimation of the expected parameters for researchers undertaking this analysis.

| Parameter | Expected Value / Type | Rationale / Comparison |

| Chemical Formula | C₁₀H₁₁NO₂ | Based on the molecular structure.[6] |

| Formula Weight | 177.19 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small, somewhat rigid organic molecules.[4][5] |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for chiral or achiral molecules crystallizing in this manner. |

| a (Å) | 9 - 12 Å | Based on dimensions of analogous structures.[4] |

| b (Å) | 6 - 9 Å | Based on dimensions of analogous structures.[4] |

| c (Å) | 15 - 18 Å | Based on dimensions of analogous structures.[4] |

| β (°) | 90 - 105° | For a monoclinic system, β will deviate from 90°.[4] |

| Volume (ų) | ~1000 ų | Estimated based on molecular size and packing efficiency. |

| Z | 4 | A value of 4 is very common, representing four molecules per unit cell.[4] |

| R₁ [I > 2σ(I)] | < 0.05 | A final R-factor below 5% indicates a good agreement between the model and experimental data. |

| wR₂ (all data) | < 0.15 | A weighted R-factor below 15% is indicative of a well-refined structure. |

Intramolecular Features

-

Pyrrolidinone Ring Conformation: The five-membered lactam ring is not perfectly planar. It will likely adopt a twisted or envelope conformation to minimize steric strain, with one of the methylene carbons deviating from the plane formed by the other four atoms.[4]

-

Planarity: The hydroxyphenyl ring will be planar. A key parameter to analyze is the dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidinone ring. This angle will dictate the overall molecular shape and is expected to be significant (e.g., 40-60°) due to steric hindrance.[4]

Intermolecular Interactions: The Supramolecular Architecture

The true power of crystal structure analysis lies in understanding how molecules interact with each other. For this compound, hydrogen bonding will be the dominant intermolecular force.

-

Primary Hydrogen Bond Motif: The phenolic hydroxyl group (-OH) is an excellent hydrogen bond donor, while the lactam carbonyl oxygen (C=O) is an excellent acceptor. The most probable and strongest interaction will be an O-H···O=C hydrogen bond, linking molecules into chains or dimers.

Caption: Dominant O-H···O=C hydrogen bonding motif.

Part 5: Complementary and Computational Analyses

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates other techniques for a holistic understanding.

-

Spectroscopic Analysis: Techniques like FTIR and NMR spectroscopy are crucial for confirming the functional groups and overall connectivity of the synthesized material, validating the starting point for crystallization.[5][7] The FTIR spectrum should clearly show characteristic stretches for the phenolic O-H, aromatic C-H, and the lactam C=O groups.

-

Hirshfeld Surface Analysis: This computational technique provides a powerful way to visualize and quantify intermolecular interactions within the crystal lattice.[5] The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance), which highlights regions of close intermolecular contact. Decomposing the surface into a 2D "fingerprint plot" allows for the quantification of the contribution of different interaction types (e.g., O···H, H···H, C···H) to the overall crystal packing. For this molecule, the fingerprint plot is expected to be dominated by sharp spikes corresponding to the strong O-H···O hydrogen bonds.[5][7]

Conclusion

The crystal structure analysis of this compound provides critical insights into its molecular conformation, stereochemistry, and the supramolecular synthons that govern its solid-state architecture. Understanding the precise geometry and the dominant hydrogen-bonding networks is invaluable for drug development professionals. This information underpins structure-activity relationship (SAR) studies, aids in the design of analogues with improved binding affinity, and provides the foundational data for computational modeling of receptor-ligand interactions. This guide provides the scientific rationale and robust protocols necessary to achieve a high-quality, publication-ready crystal structure, transforming a chemical formula into a detailed three-dimensional reality.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 946468, 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. Retrieved January 17, 2026, from [Link].

-

Tahir, M. N., et al. (2013). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1439. Available at: [Link].

-

PubChemLite (n.d.). 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2). Retrieved January 17, 2026, from [Link].

-

Meltzer, P. C., et al. (2001). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 44(15), 2477-2486. Available at: [Link].

-

Zareef, M., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2696-2705. Available at: [Link].

-

PubChemLite (n.d.). 1-(4-hydroxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one. Retrieved January 17, 2026, from [Link].

-

Ugwu, D. I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53, 1-13. Available at: [Link].

-

Chemsrc (2025). 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione | CAS#:10187-21-0. Retrieved January 17, 2026, from [Link].

- Kissei Pharmaceutical Co Ltd (1983). US Patent 4377691A: Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof. Google Patents.

-

Organic Syntheses (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 100, 347-360. Available at: [Link].

-

Santucci, A., et al. (2023). A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. International Journal of Molecular Sciences, 24(13), 10882. Available at: [Link].

-

Ugwu, D. I., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. Available at: [Link].

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 309-16. Available at: [Link].

-

PubChemLite (n.d.). 4-(4-hydroxyphenyl)pyrrolidin-2-one (C10H11NO2). Retrieved January 17, 2026, from [Link].

-

Cantrell, M., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 3), 151-160. Available at: [Link].

-

Wang, X. J., et al. (2004). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Chirality, 16(4), 220-227. Available at: [Link].

-

Wang, X. J., et al. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality, 16(4), 220-7. Available at: [Link].

Sources

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(4-hydroxyphenyl)-2-pyrrolidinone (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(4-Hydroxyphenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. We will delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate the structural and electronic properties of this molecule. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, providing a robust framework for in-silico investigation.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to the pyrrolidinone class of compounds, a scaffold that is prevalent in a wide array of biologically active molecules. The pyrrolidinone ring is a key structural motif in nootropic drugs and other central nervous system agents. A thorough understanding of the molecule's three-dimensional structure, electronic landscape, and reactivity is paramount for elucidating its mechanism of action, predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guiding the rational design of novel analogs with enhanced therapeutic profiles.

Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular world at the subatomic level. By solving the Schrödinger equation, or approximations thereof, we can gain invaluable insights into a molecule's geometry, stability, and electronic characteristics. This guide will focus on the application of Density Functional Theory (DFT), a widely used and versatile quantum chemical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[1]

The Subject Molecule: this compound

Before embarking on any computational study, a precise definition of the target molecule is essential.

-

Molecular Formula: C₁₀H₁₁NO₂

-

SMILES: O=C1CCN(C1)c2ccc(O)cc2

-

IUPAC Name: this compound

The structure consists of a five-membered lactam (pyrrolidin-2-one) ring connected via its nitrogen atom to a para-substituted phenol ring.

Theoretical Framework and Computational Strategy

The Choice of Method: Density Functional Theory (DFT)

For this study, we will employ Density Functional Theory (DFT), a computational method that has become a mainstay in quantum chemistry for its ability to provide accurate results for medium-sized organic molecules at a manageable computational cost.[1] The core principle of DFT is to describe the electronic structure of a system in terms of its electron density, rather than the complex many-electron wavefunction.

Selecting the Functional and Basis Set: The B3LYP/6-31G(d) Level of Theory

The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We have selected the B3LYP hybrid functional. This functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation and has been extensively benchmarked for a wide range of organic molecules, demonstrating a good balance of accuracy and computational efficiency.[2][3][4]

-

Basis Set: 6-31G(d) : The 6-31G(d) basis set, also known as 6-31G*, is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms.[5] This "d" polarization function allows for greater flexibility in describing the electron distribution around atoms, which is crucial for accurately modeling the geometry and electronic properties of molecules with heteroatoms and multiple bonds.[6] This combination of B3LYP and 6-31G(d) is a widely accepted and validated level of theory for obtaining reliable results for organic molecules.[2][3][4][7]

Computational Workflow

Our computational investigation will follow a systematic and logical progression of steps, each building upon the previous one to construct a comprehensive understanding of the molecule's properties.

Experimental Protocols: A Step-by-Step Guide

The following protocols are described in a generalized manner, applicable to most quantum chemistry software packages such as Gaussian, ORCA, or NWChem.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy, most stable three-dimensional arrangement of atoms for this compound.

Rationale: The geometry optimization process iteratively adjusts the positions of the atoms in the molecule to minimize the total electronic energy.[8][9] This is a crucial first step as all subsequent calculations of molecular properties should be performed on the equilibrium geometry.[10][11]

Step-by-Step Methodology:

-

Input File Preparation:

-

Define the molecular structure of this compound. This can be done by providing the Cartesian coordinates of each atom or by using its SMILES string and a molecule builder.

-

Specify the charge of the molecule (0 for a neutral molecule) and its spin multiplicity (1 for a closed-shell singlet state).

-

Select the computational method: B3LYP/6-31G(d).

-

Specify the calculation type as Opt (for optimization).

-

-

Execution:

-

Submit the input file to the quantum chemistry software.

-

The software will perform a series of self-consistent field (SCF) calculations, adjusting the atomic coordinates at each step to lower the energy.

-

-

Convergence Criteria:

-

The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

-

Output Analysis:

-

Examine the output file to confirm that the optimization has converged successfully.

-

Extract the final optimized Cartesian coordinates.

-

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermodynamic properties.

Rationale: A frequency calculation involves computing the second derivatives of the energy with respect to the atomic positions.[10][11] For a true minimum on the potential energy surface, all calculated vibrational frequencies will be real (positive).[12] The presence of imaginary frequencies indicates a saddle point, such as a transition state.[12]

Step-by-Step Methodology:

-

Input File Preparation:

-

Use the optimized geometry from Protocol 1 as the input structure.

-

Maintain the same level of theory: B3LYP/6-31G(d).

-

Specify the calculation type as Freq (for frequency).

-

-

Execution:

-

Run the calculation in the quantum chemistry software.

-

-

Output Analysis:

-

Check the output for the number of imaginary frequencies. For a stable molecule, there should be zero imaginary frequencies.

-

The output will also provide a list of the vibrational frequencies and their corresponding infrared (IR) intensities.

-

Thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, will also be calculated.

-

Protocol 3: Electronic Property Calculations

Objective: To investigate the electronic structure and reactivity of the molecule through analysis of its frontier molecular orbitals and electrostatic potential.

Rationale:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1][13]

-

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[14][15] Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.[15][16][17]

Step-by-Step Methodology:

-

Input File Preparation:

-

Use the optimized geometry.

-

Employ the B3LYP/6-31G(d) level of theory.

-

Request the generation of molecular orbitals and the calculation of the electrostatic potential. This is often done by including keywords like pop=full or iop(6/33=2) in Gaussian to ensure all orbitals are printed, and by using a visualization software to generate the MEP surface.

-

-

Execution:

-

Perform a single-point energy calculation.

-

-

Output Analysis and Visualization:

-

Extract the energies of the HOMO and LUMO from the output file.

-

Use a molecular visualization program (e.g., GaussView, Avogadro, VMD) to plot the 3D isosurfaces of the HOMO and LUMO.

-

Generate the MEP map by plotting the electrostatic potential on the molecule's electron density surface.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Calculated Thermodynamic Properties of this compound at the B3LYP/6-31G(d) Level of Theory.

| Property | Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | Calculated Value | kcal/mol |

| Enthalpy (H) | Calculated Value | Hartrees |

| Gibbs Free Energy (G) | Calculated Value | Hartrees |

Table 2: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d) Level of Theory.

| Property | Value | Units |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

Interpretation of Results:

-

Optimized Geometry: The optimized bond lengths, bond angles, and dihedral angles will provide the most stable conformation of the molecule. This information is critical for understanding its shape and how it might interact with biological targets.

-

Vibrational Frequencies: The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated IR spectrum can be compared with experimental data if available.

-

HOMO-LUMO Analysis: The spatial distribution of the HOMO will indicate the regions of the molecule most likely to act as electron donors in a chemical reaction. Conversely, the LUMO distribution will highlight the most probable sites for electron acceptance. The magnitude of the HOMO-LUMO gap will provide insights into the molecule's kinetic stability and chemical reactivity.

-

MEP Map: The MEP map will visually identify the electron-rich and electron-poor regions of the molecule. For this compound, one would expect to see negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential around the hydroxyl hydrogen and the hydrogens of the pyrrolidinone ring. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the quantum chemical analysis of this compound using DFT. By following these protocols, researchers can obtain valuable insights into the structural and electronic properties of this molecule, which can inform and accelerate the drug discovery and development process.

Future computational studies could expand upon this work by:

-

Investigating the molecule's behavior in a solvated environment using implicit or explicit solvent models.

-

Exploring its conformational landscape to identify other low-energy conformers.

-

Simulating its interaction with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.

-

Calculating other properties of medicinal chemistry interest, such as pKa and logP.

References

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link][2][3][4]

-

Pople, J. A., et al. (1971). Self‐Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian‐Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728. [Link]

-

Wilson, E. B., Decius, J. C., & Cross, P. C. (1980). Molecular Vibrations: The Theory of Infrared and Raman Vibrational Spectra. Dover Publications. [Link]

-

Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

-

Quantum Guru Ji. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]

-

VeloxChem. (n.d.). Optimization methods. In Computational Chemistry from Laptop to HPC. [Link]

-

University of Oldenburg. (n.d.). Molecular Electrostatic Potential (MEP). [Link][14]

-

IOPscience. (2019). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link][1]

-

Burke, K. (2024, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. [Link][6]

-

Chittari, B. L. (2018, March 13). How to interpret a map of electrostatic potential (MEP)? ResearchGate. [Link][15]

-

Head-Gordon, M. (2021, May 1). What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link][18]

-

Sherrill, C. D. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 10). The performance of the new 6-31G(##) basis set: Molecular structures and vibrational frequencies of transition metal carbonyls. [Link]

-

Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

Springer. (n.d.). A Tutorial on Density Functional Theory. [Link]

-

Chemistry LibreTexts. (2020, August 27). 1.3: Generating an Electrostatic Potential Map of a Molecule. [Link][16]

-

Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry?[Link]

-

YouTube. (2013, October 30). Gaussian Frequency Analysis. [Link]

-

arXiv. (2024, September 9). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [Link]

-

YouTube. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. [Link]

-

ResearchGate. (2023, June 12). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?[Link]

-

YouTube. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. [Link][17]

-

ACS Publications. (2024, May 1). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. [Link][9]

-

YouTube. (2023, September 28). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?[Link]

-

University of Pittsburgh. (n.d.). Introduction to Geometry Optimization. [Link][8]

-

ResearchGate. (2017, January 11). Frequency Calculation in Gaussian?[Link][12]

-

Burke, K. (2008, December 15). Which functional should I choose?[Link][19]

-

Matter Modeling Stack Exchange. (2021, March 18). Geometry optimization: what happens in the algorithm?[Link]

-

National Institutes of Health. (n.d.). Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. [Link]

Sources

- 1. irjweb.com [irjweb.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 8. tau.ac.il [tau.ac.il]

- 9. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]

- 10. gaussian.com [gaussian.com]

- 11. G03 Manual: FREQ [wild.life.nctu.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 14. MEP [cup.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 19. dft.uci.edu [dft.uci.edu]

An In-depth Technical Guide to the Thermal Degradation Profile of 1-(4-Hydroxyphenyl)pyrrolidin-2-one

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermal stability is paramount. It dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final pharmaceutical product. This guide provides a detailed examination of the anticipated thermal degradation profile of 1-(4-Hydroxyphenyl)pyrrolidin-2-one, a molecule of interest due to its hybrid structure incorporating both a lactam and a phenolic moiety. In the absence of direct, published experimental data for this specific compound, this whitepaper synthesizes information from related chemical classes to construct a theoretical degradation profile. Furthermore, it offers robust, field-proven experimental protocols for the empirical determination of this profile, empowering researchers to validate and expand upon the foundational knowledge presented herein.

Introduction to this compound and its Thermal Stability Imperative

This compound is a bifunctional organic molecule featuring a five-membered lactam ring (pyrrolidin-2-one) N-substituted with a hydroxyphenyl (phenol) group. This unique combination of a polar, aprotic lactam and a hydrogen-bonding phenolic group suggests a wide range of potential applications, from a monomer in polymer synthesis to a scaffold in medicinal chemistry. As with any compound intended for pharmaceutical use, its behavior under thermal stress is a critical quality attribute. Thermal degradation can lead to loss of potency, the formation of toxic byproducts, and unpredictable physical changes in the drug substance or formulated product.

This guide will first postulate a theoretical degradation pathway based on the known thermal behaviors of N-aryl lactams and phenolic compounds. Subsequently, it will provide detailed, step-by-step methodologies for the analytical techniques required to experimentally elucidate and confirm this profile.

A Theoretical Framework for the Thermal Degradation of this compound

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the respective stabilities of the pyrrolidinone ring and the N-aryl and phenolic functionalities.

2.1. Initial Decomposition Events (Lower Temperature Range)

At elevated temperatures, the initial degradation is likely to involve the weaker bonds within the molecule. The lactam ring, while generally stable, can undergo ring-opening reactions. The presence of the N-aryl substituent may influence the specific mechanism. Concurrently, the phenolic group is susceptible to oxidation and other thermal transformations.

2.2. High-Temperature Degradation and Fragmentation (Higher Temperature Range)

As the temperature increases, more energetic fragmentation processes are expected to occur. This can include:

-

Decarbonylation: The loss of a carbonyl group (CO) from the lactam ring is a plausible degradation pathway, a phenomenon observed in related β-lactam systems.

-

Ring Scission: The pyrrolidinone ring may fragment into smaller volatile components.

-

Phenolic Degradation: Phenolic compounds are known to decompose at higher temperatures, potentially yielding water, methane, and a variety of substituted aromatic compounds.[1] Complete pyrolysis can lead to ring reduction and the elimination of carbon monoxide.[2]

-

Char Formation: At very high temperatures (e.g., > 400-850°C), the aromatic and nitrogen-containing fragments may polymerize and condense into a carbonaceous char.[1]

2.3. Potential Degradation Products

Based on the theoretical pathways, a range of degradation products could be anticipated, including but not limited to:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Ammonia and other nitrogenous compounds

-

Phenol

-

Smaller aliphatic fragments from the pyrrolidinone ring

-

Polycyclic aromatic hydrocarbons (in the char residue)

The following diagram illustrates a hypothetical, high-level degradation pathway for this compound.

Caption: Hypothetical thermal degradation pathway.

Recommended Analytical Workflows for Experimental Determination

To move from a theoretical to an empirical understanding of the thermal degradation profile, a suite of analytical techniques must be employed. The following protocols are designed to provide a comprehensive characterization.

3.1. Thermogravimetric Analysis (TGA)

TGA is essential for determining the onset temperature of decomposition and the number of degradation stages by measuring the change in mass of a sample as a function of temperature.[3]

Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A common heating rate for pharmaceutical analysis is 10-20 °C/min.[4]

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Generate a TGA thermogram (mass vs. temperature).

-